molecular formula C₁₂H₉D₃N₄O₄S B1141103 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea CAS No. 1216908-63-2

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea

Cat. No.: B1141103
CAS No.: 1216908-63-2
M. Wt: 311.33
InChI Key:
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Scientific Research Applications

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of GSK-3β and its effects on various chemical processes.

    Biology: The compound is used to investigate the role of GSK-3β in cellular processes such as cell differentiation, proliferation, and apoptosis.

    Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.

Preparation Methods

The synthesis of 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea involves several steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea is unique due to its labeled structure, which allows for precise tracking and analysis in research studies. Similar compounds include:

Properties

IUPAC Name

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMHJKFIIIULI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.